
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate, also known as DBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBAA is a yellowish liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate is not fully understood. However, it is believed that this compound exerts its effects by modulating specific signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound also has some limitations. It is a highly reactive compound that can undergo chemical reactions with other compounds, making it difficult to work with in some experimental conditions. Additionally, its mechanism of action is not fully understood, which limits its potential applications in some fields.
Direcciones Futuras
There are several future directions for 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate can be synthesized via a multi-step reaction involving several organic compounds. The primary precursor for this compound synthesis is 3-methyl-2-hexen-4-yn-1-ol, which undergoes a reaction with acetic anhydride to form 3-methyl-2-hexen-4-yn-1-yl acetate. The resulting compound undergoes another reaction with dibutylamine to form this compound.
Aplicaciones Científicas De Investigación
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In agriculture, this compound has been used as a plant growth regulator and insecticide.
Propiedades
IUPAC Name |
[(E)-6-(dibutylamino)-3-methylhex-2-en-4-ynyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-5-7-12-18(13-8-6-2)14-9-10-16(3)11-15-20-17(4)19/h11H,5-8,12-15H2,1-4H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBHWUDXPFWZFO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC(=CCOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC#C/C(=C/COC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-[5-(hydroxymethyl)-2-furyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5066198.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)
![methyl 4-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}benzoate](/img/structure/B5066212.png)

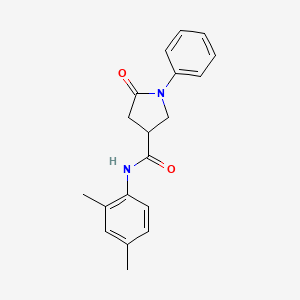
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
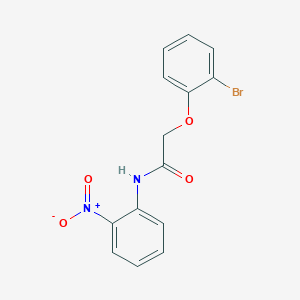
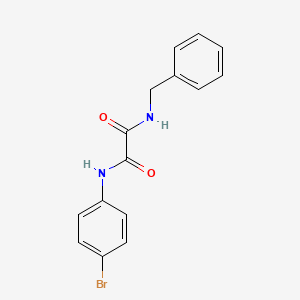
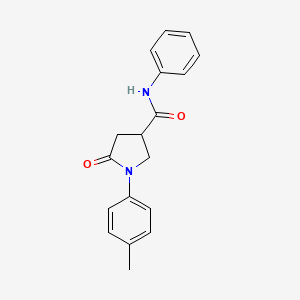
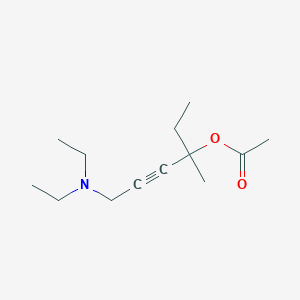
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)